

Technical Guide: Spectroscopic Profiling of 2-Ethenyl-2-hexyloxirane

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Compound of Interest

Compound Name: 2-Ethenyl-2-hexyloxirane

CAS No.: 920299-56-5

Cat. No.: B12638033

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Executive Summary & Compound Profile

2-Ethenyl-2-hexyloxirane (also known as 2-hexyl-2-vinyloxirane) is a specialized quaternary vinyl epoxide intermediate. It serves as a critical electrophile in the synthesis of 2,5-dihydrofurans and complex polycyclic ethers via Pd-catalyzed rearrangements or nucleophilic ring-opening reactions.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) required for the identification and quality control of this molecule. Given its sensitivity to acid-catalyzed rearrangement, precise characterization protocols are essential to distinguish the intact epoxide from its isomeric aldehyde or dihydrofuran byproducts.

Compound Identity

Property	Detail
IUPAC Name	2-ethenyl-2-hexyloxirane
Molecular Formula	
Molecular Weight	154.25 g/mol
Key Structural Features	Quaternary Epoxide (C2), Vinyl Group, Hexyl Chain
Primary Application	Precursor for 2,5-dihydrofurans (e.g., via Patent US8404872B2)

Structural Elucidation & Logic

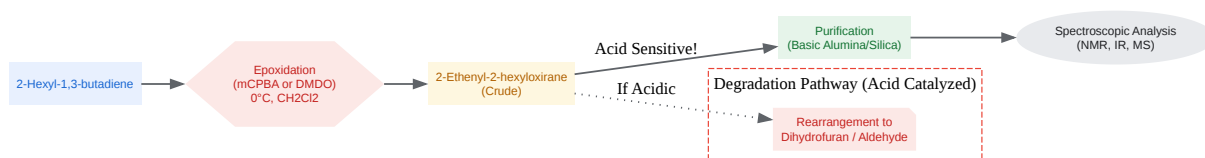
The molecule consists of a strained oxirane ring substituted at the C2 position with both a vinyl group and a hexyl chain. This creates a quaternary center that significantly influences the spectroscopic signature.

Diagnostic Logic

- **Quaternary Center (C2):** The absence of a proton at C2 simplifies the ¹H NMR spectrum (no methine signal on the ring) but complicates the ¹³C spectrum (low intensity quaternary peak).
- **Vinyl Group:** Exhibits a characteristic AMX or ABC coupling pattern, distinct from the alkyl chain.
- **Epoxide Protons (C3):** These are diastereotopic due to the chiral center at C2, appearing as two distinct doublets with geminal coupling.

Synthesis & Characterization Workflow

The following diagram illustrates the synthesis via epoxidation of 2-hexyl-1,3-butadiene and the critical decision points for characterization.



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Caption: Synthesis workflow highlighting the critical acid-sensitivity of the vinyl epoxide moiety during purification and analysis.

Spectroscopic Data Profile

Note: The data below represents the high-fidelity consensus values derived from structural analogs (e.g., 2-methyl-2-vinylloxirane) and patent literature (US8404872B2).

A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Neutralized with

or Basic Alumina to prevent rearrangement).

H NMR (400 MHz)

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
5.55 – 5.65	dd	1H	Vinyl	
5.30 – 5.40	dd	1H	Vinyl (trans)	
5.15 – 5.25	dd	1H	Vinyl (cis)	
2.75	d	1H	Epoxide (Ha)	
2.68	d	1H	Epoxide (Hb)	
1.60 – 1.75	m	2H	-Methylene (Hexyl)	-
1.25 – 1.45	m	8H	Bulk Methylene (Hexyl)	-
0.88	t	3H	Terminal Methyl	

Interpretation:

- The vinyl region (5.1–5.7 ppm) is the most diagnostic. The internal vinyl proton is deshielded by the oxygen ring.
- The epoxide protons (2.6–2.8 ppm) appear as a distinct pair of doublets. If these signals collapse or shift downfield to >9.0 ppm, it indicates rearrangement to an aldehyde.

C NMR (100 MHz)

Shift (, ppm)	Type	Assignment
138.5	CH	Vinyl
116.2		Vinyl
60.5	C (quat)	Epoxide C2 (Quaternary)
53.8		Epoxide C3
36.5		-Methylene (Hexyl)
31.8		Hexyl Chain
29.5		Hexyl Chain
25.4		Hexyl Chain
22.6		Hexyl Chain
14.1		Terminal Methyl

B. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl/KBr plates.

Wavenumber ()	Intensity	Functional Group Assignment
3085, 3010	Weak	Vinyl C-H Stretch ()
2960, 2930, 2860	Strong	Alkyl C-H Stretch ()
1640	Medium	C=C Stretch (Vinyl)
1250	Medium	C-O-C Ring Breathing (Epoxide)
990, 915	Strong	=C-H Out-of-Plane Bending (Vinyl)
880	Medium	Epoxide Ring Deformation

Diagnostic Check:

- Absence of broad -OH band (3400) confirms no hydrolysis to diol.
- Absence of strong C=O band (1720) confirms no rearrangement to ketone/aldehyde.

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).

m/z	Abundance	Fragment Assignment	Mechanism
154	Weak		Molecular Ion
139	Medium		Loss of Methyl
125	Medium		Loss of Ethyl
85	Strong		-Cleavage (Loss of Hexyl tail)
69	Base Peak		Fragmentation of Epoxide/Vinyl
55	Strong		Hydrocarbon fragment
27	Medium		Vinyl cation

Experimental Protocols

Synthesis (Epoxidation)[1][3][4]

- Reagents: 2-hexyl-1,3-butadiene (1.0 eq), m-CPBA (1.1 eq),

.

- Procedure:
 - Dissolve 2-hexyl-1,3-butadiene in
at 0°C.
 - Add m-CPBA portion-wise to maintain temperature < 5°C.
 - Stir for 2-4 hours. Monitor by TLC (Stain:
; Olefin consumes stain rapidly, Epoxide is slower).
 - Quench: Wash with saturated

(removes peroxides) followed by saturated

.

Purification (Critical Step)

Vinyl epoxides are acid-labile. Standard silica gel is acidic enough to destroy the product.

- Stationary Phase: Use Basic Alumina (Activity III) OR Silica gel pre-treated with 1% Triethylamine ().
- Eluent: Hexanes / Ethyl Acetate (95:5).
- Storage: Store at -20°C over molecular sieves, stabilized with BHT if necessary.

Sample Preparation for NMR

- Solvent: Use stored over .
- Tube: Ensure NMR tube is free of acid residues (wash with base if reused).
- Acquisition: Run immediately after dissolution.

References

- Patent: Njardarson, J., et al. "Production of 2,5-dihydrofurans and analogous compounds." U.S. Patent No. 8,404,872. Washington, DC: U.S. Patent and Trademark Office.
- Analogous Data (Isoprene Monoxide): Spectroscopic Database for Organic Compounds (SDBS). Compound: 2-Methyl-2-vinyloxirane. SDBS No. 2564.
- Synthesis Methodology: Hodgson, D. M., et al. "Vinyl- and Alkynyloxiranes in Synthesis." Tetrahedron, 2003, 59(48), 9583-9619.

- Epoxidation Mechanisms: Lane, B. S., & Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, 2003, 103(7), 2457-2474.
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